molecular formula C10H11NS B2961235 1-(1-Benzothiophen-2-yl)ethan-1-amine CAS No. 165737-36-0

1-(1-Benzothiophen-2-yl)ethan-1-amine

Cat. No.: B2961235
CAS No.: 165737-36-0
M. Wt: 177.27
InChI Key: OELFZKCSIUHOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzothiophen-2-yl)ethan-1-amine is an organic compound with the molecular formula C10H11NS It is a derivative of benzothiophene, a bicyclic structure consisting of a benzene ring fused to a thiophene ring

Scientific Research Applications

1-(1-Benzothiophen-2-yl)ethan-1-amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Benzothiophen-2-yl)ethan-1-amine can be synthesized from 2-acetylbenzo[b]thiophene. The synthetic route typically involves the reduction of the ketone group in 2-acetylbenzo[b]thiophene to form the corresponding alcohol, followed by amination to introduce the amine group. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) and subsequent treatment with ammonia or an amine source .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzothiophen-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Corresponding amine or alcohol.

    Substitution: Nitrated, sulfonated, or halogenated benzothiophene derivatives.

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-2-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Benzothiophen-2-yl)ethan-1-amine: Similar structure but with the amine group at a different position.

    1-(1-Benzothiophen-3-yl)ethan-1-amine: Similar structure but with the thiophene ring fused at a different position.

Uniqueness

1-(1-Benzothiophen-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amine group relative to the benzothiophene ring can affect its ability to interact with biological targets and its overall stability .

Properties

IUPAC Name

1-(1-benzothiophen-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELFZKCSIUHOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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